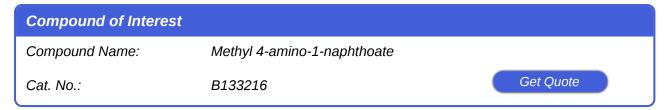


Spectroscopic Profile of Methyl 4-amino-1naphthoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-amino-1-naphthoate**, a key chemical intermediate. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of spectroscopy and data from analogous compounds. The information herein serves as a robust reference for the identification and characterization of **Methyl 4-amino-1-naphthoate** in a laboratory setting.

Molecular Structure and Properties

• IUPAC Name: Methyl 4-amino-1-naphthalenecarboxylate

Molecular Formula: C₁₂H₁₁NO₂[1]

Molecular Weight: 201.22 g/mol [1]

• CAS Number: 157252-24-9

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 4-amino-1-naphthoate**. These predictions are derived from the analysis of its functional groups (aromatic amine, methyl ester, and naphthalene ring) and comparison with spectroscopic data of similar molecules.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~ 8.0 - 8.2	d	1H	Aromatic H
~ 7.8 - 8.0	d	1H	Aromatic H
~ 7.4 - 7.6	m	2H	Aromatic H
~ 7.0 - 7.2	d	1H	Aromatic H
~ 6.7 - 6.9	d	1H	Aromatic H
~ 4.0 (broad s)	S	2H	-NH2
~ 3.9	S	3H	-OCH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~ 168	C=O (ester)
~ 145	Aromatic C-NH ₂
~ 132	Aromatic C
~ 130	Aromatic C
~ 128	Aromatic CH
~ 126	Aromatic CH
~ 125	Aromatic CH
~ 124	Aromatic C
~ 122	Aromatic CH
~ 108	Aromatic CH
~ 52	-OCH₃

Note: The chemical shifts for the aromatic protons and carbons are estimations and the actual spectrum may show more complex splitting patterns due to coupling between adjacent protons.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-OCH₃)
~ 1710	Strong	C=O stretch (ester)
1620 - 1580	Medium to Strong	C=C stretch (aromatic ring)
~ 1520	Medium to Strong	N-H bend (primary amine)
1300 - 1000	Strong	C-O stretch (ester)
900 - 675	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
201	[M]+ ⁻ (Molecular ion)
170	[M - OCH ₃] ⁺
142	[M - COOCH₃] ⁺
115	[C ₉ H ₇] ⁺ (Naphthyl fragment)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **Methyl 4-amino-1-naphthoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.



- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the peaks to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).



 The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable volatile solvent and using a technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Electron ionization (EI) is also common for volatile compounds.
- Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.
- Data Acquisition:
 - Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
 - The instrument will detect the m/z ratio of the molecular ion and any fragment ions produced.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

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References

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